BMK Glycidic Acid (sodium salt)
Description
Significance of BMK Glycidic Acid (Sodium Salt) as a Strategic Synthetic Intermediate
The significance of BMK Glycidic Acid (sodium salt) in the landscape of chemical synthesis is substantial, primarily due to its function as a versatile building block. readme.io Its strategic importance lies in its role as a precursor for producing a variety of other chemical compounds. readme.iouvci.edu.ci
The primary application of this compound is as an intermediate in the synthesis of phenylacetone (B166967). glpbio.com Beyond this, its derivatives, such as BMK methyl glycidate and BMK ethyl glycidate, are valuable in several industries. uvci.edu.ciwebadorsite.com The epoxide ring within the glycidic acid structure is susceptible to ring-opening reactions, which allows for the synthesis of various esters and amides. paddling.com This reactivity makes it a key component in the production of a range of substances. readme.io
Industrial Applications of BMK Glycidic Acid Derivatives:
| Industry | Application | Description |
| Pharmaceuticals | Intermediate | Serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including cardiovascular drugs and central nervous system stimulants. uvci.edu.ci |
| Fragrances | Precursor | Used in the creation of essential oils and perfumes. readme.io BMK ethyl glycidate, a derivative, is noted for its pleasant aroma and is used to enhance fragrance formulations. webadorsite.com |
| Agrochemicals | Synthesis Component | Contributes to the synthesis of crop protection agents. readme.io |
| Flavoring Agents | Flavor Enhancer | Derivatives are used in the food and beverage industry for their flavor-enhancing properties. webadorsite.com |
| Biochemical Research | Research Tool | Studied for its potential antimicrobial and anti-inflammatory activities in experimental models. paddling.com |
Historical Context of Glycidic Acid Derivatives in Organic Synthesis Research
The history of glycidic acid derivatives is intrinsically linked to the discovery of the Darzens condensation in 1904 by French organic chemist Auguste Georges Darzens. jk-sci.comwikipedia.org This reaction, also known as the glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester". jk-sci.comwikipedia.orgunacademy.com
At the time of its discovery, the Darzens condensation provided a novel and controlled method for synthesizing epoxides, which were a relatively new class of compounds. scentspiracy.com The significance of this reaction was quickly recognized, as the resulting glycidic esters could be further transformed. scentspiracy.com For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of aldehydes or ketones with a higher carbon content than the starting materials. scentspiracy.comorganicreactions.org This opened up new synthetic pathways that were previously difficult to achieve. scentspiracy.com
The Darzens reaction significantly influenced the fields of epoxide chemistry and stereochemistry. scentspiracy.com It provided a foundational method for creating the three-membered cyclic ethers known as epoxides, which have since become central intermediates in organic synthesis. scentspiracy.com The reaction often produces stereoisomers, and subsequent research into controlling the stereochemical outcome contributed to the fundamental understanding of ring-closure reactions. scentspiracy.com
Overview of the Darzens Condensation:
| Aspect | Description |
| Reaction Type | Condensation, Nucleophilic Addition jk-sci.com |
| Reactants | Aldehyde or Ketone, α-haloester jk-sci.com |
| Reagent | Base (e.g., Sodium Ethoxide, Sodium Amide) jk-sci.comunacademy.com |
| Product | α,β-Epoxy Ester (Glycidic Ester) jk-sci.com |
| Mechanism | Involves the deprotonation of the α-haloester to form a carbanion, which then attacks the carbonyl group. An intramolecular S_N_2 reaction follows, displacing the halide to form the epoxide ring. wikipedia.orgmychemblog.com |
Evolution of Precursor Chemistry and its Impact on Synthetic Methodologies
The field of precursor chemistry focuses on the principle that the final properties of a material are intrinsically linked to the chemical nature of its starting molecules, or precursors. uni-koeln.de The evolution of this field has had a profound impact on synthetic methodologies, enabling greater control over the synthesis of complex molecules and advanced materials. uni-koeln.deresearchgate.net
Modern precursor chemistry involves the rational design and synthesis of molecules that can be transformed into desired materials under specific conditions. researchgate.net This approach allows for the low-temperature processing of materials that might be difficult to obtain through traditional solid-state reactions. uni-koeln.de By carefully selecting ligands and co-ligands in a precursor molecule, chemists can control the decomposition mechanism and, consequently, the structure and purity of the final product. uni-koeln.de This is particularly important in the fabrication of nanomaterials and thin films using techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net
The development of new synthetic methodologies is a parallel aspect of this evolution. ucsc.edu Chemists continuously seek to create novel reactions that are more efficient, selective, and occur under milder conditions. ucsc.edu This includes the development of strategies like radical cyclizations and annulations that allow for the construction of complex cyclic systems in a single step. ucsc.edu The study of precursor evolution, including the thermodynamic analysis of reaction pathways, helps to optimize synthesis parameters such as temperature and pressure, leading to higher yields and purer products. aip.org The overarching goal is to move from multi-source systems to single-source precursors that contain all the necessary elements in one molecule, which often leads to more homogeneous and crystalline materials. uni-koeln.de
Principles of Modern Precursor Chemistry and Synthetic Methodology:
| Principle | Impact on Synthesis |
| Rational Precursor Design | Allows for the synthesis of materials with specific, tunable properties by carefully designing the molecular structure of the precursor. uni-koeln.de |
| Control of Decomposition | The choice of ligands in a precursor can direct the decomposition pathway, leading to greater control over the final product's composition and microstructure. uni-koeln.de |
| Low-Temperature Processing | Enables the formation of materials that are not accessible through high-temperature solid-state reactions. uni-koeln.de |
| Development of Novel Reactions | The creation of new synthetic methods, such as one-step radical annulations, provides more convergent and efficient routes to complex molecules. ucsc.edu |
| Process Optimization | Computational and thermodynamic modeling of precursor evolution allows for the optimization of reaction conditions to improve yield and purity. aip.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H9NaO3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;2-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
LGZQUMKWUFFHOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Investigations of Bmk Glycidic Acid Sodium Salt
Established Synthetic Routes to BMK Glycidic Acid (Sodium Salt)
The primary pathway to obtaining BMK glycidic acid (sodium salt) involves a two-step process: the formation of a glycidic ester via the Darzens condensation, followed by saponification to yield the sodium carboxylate.
Saponification Processes for Conversion of Glycidic Esters to Sodium Salts
Saponification is the hydrolysis of an ester in the presence of a base. masterorganicchemistry.comebsco.com This process is used to convert the synthesized BMK glycidic ester into its corresponding sodium salt, BMK glycidic acid (sodium salt). The reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comyoutube.com
The mechanism for saponification is a nucleophilic acyl substitution: masterorganicchemistry.com
Nucleophilic Attack: A hydroxide ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, and the alkoxide group (e.g., ethoxide, -OEt) is eliminated as the leaving group.
Acid-Base Reaction: The product is a carboxylic acid. However, in the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base (or the eliminated alkoxide) to form a carboxylate anion. masterorganicchemistry.comyoutube.com The corresponding sodium cation from the base then forms an ionic bond with the carboxylate anion, resulting in the sodium salt. youtube.com
This final acid-base step is essentially irreversible, driving the reaction to completion. masterorganicchemistry.com The resulting product, BMK glycidic acid (sodium salt), is an organic salt. ebsco.com
| Saponification of BMK Ethyl Glycidate | |
| Reactant | BMK Ethyl Glycidate |
| Reagent | Sodium Hydroxide (NaOH) in water |
| Product 1 | BMK Glycidic Acid (Sodium Salt) |
| Product 2 | Ethanol |
| Reaction Type | Base-promoted Ester Hydrolysis |
Reaction Mechanisms of Oxirane Ring Opening in Glycidic Acid Derivatives
The epoxide ring, also known as an oxirane ring, is a three-membered heterocycle characterized by significant ring strain (approximately 13 kcal/mol). masterorganicchemistry.comchemistrysteps.com This inherent strain makes epoxides susceptible to ring-opening reactions, even though alkoxides are generally poor leaving groups. chemistrysteps.comlibretexts.org The ring-opening can be catalyzed by either acid or base.
Under acidic conditions, the mechanism involves the initial protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). masterorganicchemistry.comlibretexts.org The C-O bonds are weakened, and a positive charge begins to build on the carbon atoms. The nucleophile then attacks one of the carbons of the epoxide. For an unsymmetrical epoxide like a glycidic acid derivative, the nucleophilic attack preferentially occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. masterorganicchemistry.combyjus.com This pathway is considered a hybrid between an SN1 and SN2 reaction. libretexts.orgbyjus.com The result is an anti-dihydroxylation or addition of the nucleophile and a hydroxyl group in a trans configuration. byjus.com
Under basic conditions, the ring-opening follows a classic SN2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons. chemistrysteps.com Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.org This reaction does not involve a carbocation intermediate.
In the context of BMK glycidic acid, subsequent reactions often involve heating in an acidic medium, which leads to decarboxylation. This process is initiated by the acid-catalyzed opening of the oxirane ring.
| Oxirane Ring Opening Mechanisms | Acid-Catalyzed | Base-Catalyzed |
| Initial Step | Protonation of epoxide oxygen | Nucleophilic attack on epoxide carbon |
| Nucleophilic Attack Site | More substituted carbon | Less substituted carbon |
| Intermediate Character | SN1-like (partial carbocation) | SN2 transition state |
| Leaving Group | Protonated oxygen (hydroxyl group) | Oxygen anion (alkoxide) |
| Stereochemistry | Anti-addition (trans product) | Anti-addition (trans product) |
Theoretical Studies and Computational Chemistry Approaches to Glycidic Acid Reactivity and Stereoselectivity
Computational chemistry provides valuable insights into reaction mechanisms, transition states, and factors influencing reactivity and selectivity. While specific theoretical studies on BMK glycidic acid are not widely published in mainstream literature, general computational approaches applied to the Darzens reaction and epoxide chemistry can be extrapolated.
Theoretical studies on the Darzens condensation have been used to investigate the influence of solvation on activation energies and reactivity. researchgate.net Such studies can help in selecting the most suitable solvation model to predict reaction outcomes. Quantum chemical calculations are employed to model the configurations of reactants, transition states, and products. nih.gov For instance, in related reactions, calculations have shown that energy barriers for reactions can be quantified, indicating the feasibility of certain pathways. nih.gov
For glycidic acids in general, computational methods can elucidate the stereoselectivity of reactions. The development of enantioselective Darzens reactions, for example, often relies on computational modeling to understand the interactions between chiral catalysts and substrates that lead to a specific stereoisomer. researchgate.net
In the context of oxirane ring-opening, theoretical studies can model the transition states for both acid- and base-catalyzed mechanisms. These models can predict the regioselectivity of the nucleophilic attack by calculating the charge distribution and stability of the intermediates or transition states, confirming why attack occurs at the more substituted carbon under acidic conditions. libretexts.org Such computational approaches are crucial for understanding the nuanced reactivity of complex molecules like glycidic acid derivatives and for designing more efficient and selective synthetic routes.
Precursor Chemistry and Transformation Studies of Bmk Glycidic Acid Sodium Salt
Conversion Pathways to Phenylacetone (B166967) (P2P or BMK)
The primary transformation of BMK glycidic acid (sodium salt) involves its conversion to phenylacetone. bbgate.combbgate.com This process is typically achieved through hydrolysis, often facilitated by the addition of an acid. bbgate.combbgate.com The sodium salt form is water-soluble, and upon treatment with an acid like hydrochloric acid (HCl), it is protonated to form BMK glycidic acid. bbgate.com This intermediate then undergoes decarboxylation to yield phenylacetone. researchgate.net
Acid-Catalyzed Decarboxylation Mechanisms Leading to Phenylacetone
The conversion of BMK glycidic acid to phenylacetone (P2P) proceeds through an acid-catalyzed decarboxylation mechanism. researchgate.net This process involves two main mechanistic pathways that can occur after the initial protonation of the glycidate. researchgate.net
Mechanism A (leading to P2P): In this pathway, the carboxylic acid group is eliminated as carbon dioxide, and the resulting intermediate rearranges to form the desired product, phenylacetone. researchgate.netresearchgate.net This is the primary route for P2P synthesis from BMK glycidic acid.
Mechanism B (leading to an isomer): An alternative mechanism involves the initial opening of the epoxide ring, which can lead to the formation of an isomeric byproduct. researchgate.net
The reaction is typically heated to facilitate decarboxylation. bbgate.com For instance, heating the mixture to around 60°C for several hours is a common procedure described in illicit synthesis literature. bbgate.com The use of acids like hydrochloric acid or citric acid has been reported. bbgate.comresearchgate.net
Formation of Isomeric Byproducts During Conversion Processes (e.g., P1P)
During the acid-catalyzed conversion of BMK glycidic acid to phenylacetone, the formation of isomeric byproducts can occur. researchgate.net One notable byproduct is 1-phenyl-1-propanone (P1P). nih.govresearchgate.net
The formation of P1P is attributed to an alternative mechanistic pathway (Mechanism B) where the epoxide ring opens before decarboxylation occurs. researchgate.net This leads to a different arrangement of the molecule and the ultimate formation of P1P instead of P2P. researchgate.netresearchgate.net The presence of P1P and its subsequent reaction products, such as N-(1-phenylpropyl)formamide and 1-phenylpropan-1-amine, can serve as markers indicating the use of glycidic acid pre-precursors in amphetamine synthesis. nih.gov
Role in the Synthesis of Amphetamine-Type Stimulants (ATS)
BMK glycidic acid (sodium salt) has emerged as a significant pre-precursor in the clandestine manufacturing of amphetamine-type stimulants (ATS). charingcrosscatclinic.comnih.gov Its primary role is to serve as a readily available starting material for the synthesis of phenylacetone (P2P), a direct precursor to amphetamine and methamphetamine. glpbio.comwikipedia.org The use of BMK glycidic acid and its derivatives has become more prevalent as traditional precursors like α-phenylacetoacetonitrile (APAAN) have faced stricter international regulations. nih.govresearchgate.net
Integration into Leuckart and Other Amphetamine Synthetic Routes
Once phenylacetone (P2P) is synthesized from BMK glycidic acid, it can be integrated into various established synthetic routes for producing amphetamines. riseup.net The most common of these is the Leuckart reaction. nih.govwikipedia.org
The Leuckart reaction is a method of reductive amination that converts ketones or aldehydes into amines. wikipedia.orgorganicreactions.org In the context of ATS synthesis, P2P is reacted with formic acid, ammonium (B1175870) formate, or formamide (B127407) to produce amphetamine. wikipedia.orgmdpi.com This reaction typically requires high temperatures. wikipedia.org
The isomeric byproduct P1P, formed during the conversion of BMK glycidic acid, can also undergo the Leuckart reaction, leading to the formation of isomeric amphetamine-like substances. researchgate.net
Research on Yield Optimization and Byproduct Formation in Precursor Conversion
Research into the conversion of BMK glycidic acid focuses on optimizing the yield of phenylacetone while minimizing the formation of byproducts. The yield of P2P from BMK glycidic acid can be influenced by various factors, including the choice of acid, reaction temperature, and reaction time. bbgate.combbgate.com Some sources report yields of around 70-85%. bbgate.com
Studies have shown that different acids and reaction conditions can affect the ratio of P2P to byproducts like P1P. researchgate.net For example, experiments have been conducted using both citric acid and hydrochloric acid to investigate the formation of marker compounds. researchgate.net Understanding the reaction mechanisms and the factors that influence them is crucial for forensic analysis to identify the synthetic route used for illicitly produced amphetamines. nih.gov
Comparative Analysis with Other Pre-precursors in ATS Synthesis
BMK glycidic acid and its derivatives have become increasingly important alternatives to other pre-precursors in the synthesis of amphetamine-type stimulants (ATS). nih.gov This shift is primarily a response to the international scheduling and control of more traditional precursors. researchgate.net
| Pre-precursor | Chemical Name | Target Precursor | Notes |
| BMK Glycidic Acid | 2-methyl-3-phenyloxirane-2-carboxylic acid | Phenylacetone (P2P/BMK) | Conversion involves acid-catalyzed hydrolysis and decarboxylation. bbgate.comresearchgate.net Its use has been on the rise. nih.gov |
| APAAN | α-phenylacetoacetonitrile | Phenylacetone (P2P/BMK) | Use is reportedly declining due to international controls. nih.gov Conversion to BMK involves hydrolysis. bbgate.com |
| APAA | α-phenylacetoacetamide | Phenylacetone (P2P/BMK) | Another pre-precursor whose use has been noted as an alternative to APAAN. nih.govfederalregister.gov |
| MAPA | methyl α-phenylacetoacetate | Phenylacetone (P2P/BMK) | Gaining importance as a pre-precursor alongside glycidic acid derivatives. nih.gov |
| PMK Glycidate | methyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | 3,4-methylenedioxyphenyl-2-propanone (PMK) | A pre-precursor for MDMA (ecstasy), not amphetamine. federalregister.gov It is structurally related to BMK glycidate. |
The rise in the use of BMK glycidic acid and other "designer" precursors demonstrates the adaptability of illicit drug manufacturers to regulatory changes. nih.govincb.org Forensic analysis of impurities and byproducts, such as P1P, is essential for tracking the use of these new pre-precursors and understanding trends in illicit ATS production. nih.gov
Distinction from PMK Glycidic Acid (Sodium Salt) in Synthetic Utility
BMK glycidic acid (sodium salt) and PMK glycidic acid (sodium salt) are closely related compounds in structure, but they possess distinct applications in synthetic chemistry due to the different core molecules they are designed to produce. The primary distinction lies in the ketone they form upon transformation, which then serves as a direct precursor for different end compounds.
BMK glycidic acid, also known as 2-methyl-3-phenyl-2-oxiranecarboxylic acid, is categorized as a precursor in the synthesis of phenylacetone (P2P), which is also referred to as benzyl (B1604629) methyl ketone (BMK). bertin-bioreagent.com The conversion process involves a decarboxylation of the glycidic acid, often under acidic conditions with heating, to yield P2P. researchgate.netbbgate.com This ketone is a key intermediate for certain amphetamine-type stimulants.
In contrast, PMK glycidic acid (sodium salt), or 3-(benzo[d] bbgate.comdioxol-5-yl)-2-methyloxirane-2-carboxylate, is a precursor for the synthesis of 3,4-methylenedioxyphenyl-2-propanone (PMK or 3,4-MDP-2-P). glpbio.com This ketone is the immediate precursor to methylenedioxy phenethylamines and amphetamines, such as 3,4-MDMA. glpbio.com The synthetic utility is therefore highly specific: BMK glycidic acid is associated with P2P synthesis, while PMK glycidic acid is used for PMK synthesis.
The difference in their application is reflected in seizure data, where glycidic derivatives of PMK are encountered far more frequently and in larger quantities than those of BMK, corresponding to the respective scales of illicit production for MDMA and methamphetamine using these pathways.
Table 1: Comparison of BMK Glycidic Acid (Sodium Salt) and PMK Glycidic Acid (Sodium Salt)
| Feature | BMK Glycidic Acid (Sodium Salt) | PMK Glycidic Acid (Sodium Salt) |
| Formal Name | 2-methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt | 3-(benzo[d] bbgate.comdioxol-5-yl)-2-methyloxirane-2-carboxylate, monosodium salt |
| CAS Number | 5449-12-7 | 244.2 |
| Molecular Formula | C₁₀H₉O₃ • Na | C₁₁H₉O₅ • Na |
| Molecular Weight | 201.2 g/mol | 244.2 g/mol |
| Synthetic Product | Phenylacetone (P2P) / Benzyl Methyl Ketone (BMK) | 3,4-Methylenedioxyphenyl-2-propanone (PMK) / 3,4-MDP-2-P |
| Final Product Class | Amphetamines | Methylenedioxy phenethylamines (e.g., 3,4-MDMA) glpbio.com |
Emergence of BMK Glycidic Acid Derivatives in Response to Precursor Scheduling
The emergence and increased prevalence of BMK glycidic acid and its derivatives, such as the corresponding esters, are a direct consequence of international efforts to control the supply of traditional chemical precursors. As authorities scheduled and monitored established precursors for amphetamine and methamphetamine, manufacturers sought out viable, uncontrolled alternatives to circumvent these regulations. unodc.org
The international scheduling of key P2P precursors like α-phenylacetoacetonitrile (APAAN) in 2014, followed by α-phenylacetoacetamide (APAA) in 2019 and methyl α-phenylacetoacetate (MAPA) in 2020, led to a significant decrease in their use. unodc.org This created a void that was filled by alternative or "designer" precursors, including BMK glycidic acid and its esters. These compounds are attractive substitutes because they can be readily converted into the desired P2P ketone using relatively straightforward chemical processes. researchgate.netincb.org
In response to a significant increase in seizures and incidents involving these new alternatives, the International Narcotics Control Board (INCB) initiated proceedings to place BMK glycidic acid (including its sodium salt) and a series of its esters under international control. unodc.orgincb.orgun.org In May 2023, the INCB decided to pursue the scheduling process for BMK glycidic acid and eight of its esters (methyl, ethyl, propyl, isopropyl, butyl, isobutyl, sec-butyl, and tert-butyl) to prevent traffickers from simply shifting from one derivative to another. unodc.orgun.org This proactive, holistic approach to scheduling aims to close the loophole exploited by the use of these derivatives. unodc.org
Table 2: Timeline of Precursor Scheduling Leading to the Emergence of BMK Glycidate
| Precursor | Year Scheduled | Impact |
| APAAN | 2014 | Decreased use prompted a search for alternatives. unodc.org |
| APAA | 2019 | Further restricted traditional P2P synthesis routes. unodc.org |
| MAPA | 2020 | Continued pressure on precursor availability, increasing the appeal of glycidates. unodc.org |
| BMK Glycidic Acid & Esters | 2023 (Proposed) | Proposed for scheduling due to increased use as substitutes for APAAN, APAA, and MAPA. unodc.orgun.org |
Advanced Analytical Methodologies for Characterization and Profiling of Bmk Glycidic Acid Sodium Salt
Chromatographic Techniques in Glycidic Acid Research
Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of BMK Glycidic Acid and its synthesis products. These techniques allow for the separation of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds related to BMK Glycidic Acid synthesis. nih.gov In forensic and research applications, organic phases from conversion reactions using glycidic acid derivatives are analyzed by GC-MS to identify key compounds and potential markers. nih.govresearchgate.net
The highly polar nature of the glycidic acid itself can make direct GC analysis challenging, often requiring a derivatization step to convert it into a more volatile form suitable for the gas chromatograph. researchgate.net A common approach involves silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving chromatographic behavior. researchgate.net
Research studies have utilized GC-MS to analyze the outcomes of various conversion procedures involving different batches of sodium 2-methyl-3-phenyl glycidate. researchgate.net These analyses are fundamental in identifying marker compounds that indicate a specific synthetic pathway has been used. nih.govresearchgate.net
Table 1: GC-MS Parameters in a Typical Analysis of Synthesis Products
| Parameter | Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Column | 5% Phenyl-methylpolysiloxane | Standard non-polar column for separation of various organic compounds. |
| Oven Program | Initial temp 60°C, ramp to 300°C | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Ionization (EI) at 70eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Scans a mass range (e.g., 40-500 amu) to detect and identify fragmented ions. |
This table represents typical parameters and may vary based on the specific analytical method.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful technique that overcomes some of the limitations of GC-MS, particularly for non-volatile compounds and for distinguishing between isomers. Isomers cannot be differentiated by their exact mass alone, requiring fragmentation analysis. nih.gov
LC-QTOF-MS provides high-resolution mass accuracy, enabling the determination of a compound's elemental composition. The time-of-flight analyzer allows for precise mass measurements of both the parent ion and its fragment ions. This is critical for differentiating between structural isomers, such as position isomers, which may undergo similar fragmentation but can sometimes be distinguished by the relative abundance of specific fragment ions. nih.gov In the context of BMK Glycidic Acid synthesis, this could be applied to differentiate the desired product from potential isomeric byproducts formed during the reaction.
A systematic LC/Q-TOFMS method can be used to fragment isomers and identify characteristic fragments, allowing for their differentiation even without reference standards for every compound. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of BMK Glycidic Acid and its related impurities. nih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
In studies aimed at identifying new synthesis marker compounds, NMR is used alongside mass spectrometry to confirm the proposed structures. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide data on the chemical environment of hydrogen and carbon atoms, respectively, allowing chemists to piece together the molecule's precise structure. This level of characterization is essential for confirming the identity of previously unknown byproducts or marker compounds discovered during GC-MS analysis. nih.govresearchgate.net Purity of reference standards, such as those for BMK Glycidic Acid, is often reported as ≥98%, a figure typically confirmed through a combination of chromatographic and spectroscopic techniques. bertin-bioreagent.comcaymanchem.com
Impurity Profiling and Marker Compound Identification in Synthesis Research
Impurity profiling is a critical area of research that aims to link a chemical sample to a specific synthesis method by identifying characteristic impurities and byproducts. researchgate.net
Research has successfully identified specific marker compounds that are uniquely formed when BMK Glycidic Acid is used in certain synthetic routes. nih.govresearchgate.net In one study, the conversion of BMK glycidate was carried out, and the resulting organic phases were analyzed to find these markers. nih.gov
Three key marker compounds were discovered and characterized using both mass spectrometry and NMR spectroscopy. nih.govresearchgate.net Their presence in a sample strongly indicates that BMK Glycidic Acid was used as a precursor.
Table 2: Identified Route-Specific Marker Compounds from BMK Glycidic Acid Synthesis
| Marker Compound | Chemical Name | Significance |
| Marker 1 | Phenyl-1-propanone (P1P) | An isomer of phenyl-2-propanone (P2P/BMK), its formation is linked to an alternative decarboxylation mechanism of the glycidic acid. researchgate.net |
| Marker 2 | N-(1-phenylpropyl)formamide | A formylated amine resulting from the reaction of P1P in a subsequent Leuckart synthesis step. researchgate.net |
| Marker 3 | 1-phenylpropan-1-amine | The amine product formed from the hydrolysis of N-(1-phenylpropyl)formamide. researchgate.net |
The identification of these compounds provides crucial intelligence, as their detection can confirm the use of glycidic acid pre-precursors over other starting materials like APAAN. researchgate.net
The quantification of trace-level impurities and byproducts is essential for robust impurity profiling. This requires the development and validation of highly sensitive analytical methods. Methodologies often employ Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with detectors like evaporative light scattering (ELSD) or UV. nih.govasianpubs.org
Developing a quantitative method involves several key steps:
Method Development: A chromatographic method is created to achieve separation of the target impurities from the main components and from each other. This may involve gradient elution to manage compounds with widely different polarities. nih.gov
Method Validation: The method's performance is rigorously tested. This includes assessing its specificity, linearity, accuracy, precision, and limit of quantification (LOQ). asianpubs.org The LOQ defines the lowest concentration of an impurity that can be reliably quantified.
Application: Once validated, the method can be used to determine the concentration of specific trace impurities in a sample, providing a quantitative chemical signature of the synthesis route.
For example, a sensitive LC-MS/MS method can achieve LOQs in the parts-per-billion (ppb) range, allowing for the detection and quantification of even minute byproducts. asianpubs.org Such methods are crucial for building comprehensive databases of chemical profiles.
Forensic Chemistry and Clandestine Synthesis Investigations Involving Bmk Glycidic Acid Sodium Salt
Identification and Detection in Clandestine Laboratory Seizures
The identification of chemicals at a clandestine laboratory site is a critical task for law enforcement and forensic investigators. mdpi.com BMK Glycidic Acid (sodium salt) is categorized as an analytical reference standard and a precursor in the synthesis of phenylacetone (B166967) (P2P), also known as benzyl (B1604629) methyl ketone (BMK). glpbio.combertin-bioreagent.com Phenylacetone is a primary precursor for amphetamine and methamphetamine. mdpi.comglpbio.com The sodium salt form is commonly encountered in seizures, alongside ester derivatives like BMK methyl glycidate. researchgate.netlegislation.gov.uk
Analysis of samples from clandestine labs involves a range of scientific techniques to chemically identify seized substances. taylorfrancis.com Forensic chemists utilize analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify BMK glycidic acid and its derivatives. researchgate.net In practice, the glycidic acid is converted to BMK, often through the addition of an acid, which can then be identified. researchgate.net This conversion is a key step in the illicit synthesis process but also serves as a method for confirmation in the forensic laboratory. researchgate.netresearchgate.net The analysis is not limited to the final products but extends to intermediates, reagents, and waste materials found at the scene, which can provide crucial information about the synthesis method employed. mdpi.commdpi.com
Application of Impurity Profiling in Seized Amphetamine Samples to Infer Precursor Use
Impurity profiling is a powerful forensic tool that provides intelligence on the synthetic pathway and raw materials used to produce an illicit drug. nih.gov The chemical fingerprint of a seized drug sample, which includes by-products and unreacted starting materials, can create a link between different seizures or a seizure and a specific laboratory. nih.gov
In the case of amphetamine synthesized from BMK glycidic acid, researchers have identified specific marker compounds that are uniquely formed during this process. researchgate.netnih.gov When BMK glycidic acid is converted to BMK, a side reaction can lead to the formation of an isomer, phenyl-1-propanone (P1P). researchgate.netresearchgate.net This marker compound, along with its own subsequent reaction products from the Leuckart synthesis, serves as a reliable indicator that glycidic acid derivatives were used as the pre-precursor. researchgate.netresearchgate.netnih.gov
Systematic studies involving the synthesis of amphetamine from glycidic acid derivatives have allowed for the isolation and characterization of these key impurities. researchgate.netnih.gov The three primary marker compounds that point to the use of BMK glycidate are:
Phenyl-1-propanone (P1P) : An isomer of BMK formed during the initial conversion step. researchgate.netresearchgate.net
N-(1-phenylpropyl)formamide : Formed when P1P undergoes the first step of the Leuckart reaction. researchgate.netnih.gov
1-phenylpropan-1-amine : The final product resulting from the hydrolysis of N-(1-phenylpropyl)formamide in the second Leuckart step. researchgate.netnih.gov
The presence of these compounds in a seized amphetamine sample is strong evidence against the use of more traditional precursors like APAAN or BMK itself.
Table 1: Key Impurity Markers for Amphetamine Synthesized from BMK Glycidic Acid Derivatives
| Marker Compound | Abbreviation | Origin in Synthesis Pathway |
|---|---|---|
| Phenyl-1-propanone | P1P | Isomer of BMK formed during acid-catalyzed decarboxylation of BMK glycidic acid. researchgate.netresearchgate.net |
| N-(1-phenylpropyl)formamide | - | Product of the Leuckart reaction involving P1P and formamide (B127407). researchgate.netnih.gov |
| 1-phenylpropan-1-amine | - | Hydrolysis product of N-(1-phenylpropyl)formamide. researchgate.netnih.gov |
Trend Analysis of BMK Glycidic Acid (Sodium Salt) Prevalence in Illicit Synthesis Pathways
The use of BMK glycidic acid derivatives is not an isolated phenomenon but part of a broader trend in the synthetic drug market characterized by a shift towards non-scheduled "designer" precursors. unodc.org This shift is a direct response to increased international controls on traditional precursors like BMK and, more recently, APAAN (α-phenylacetoacetonitrile). nih.govdrugsandalcohol.ie As authorities schedule one chemical, illicit producers adapt by using readily available, uncontrolled alternatives. unodc.org
Seizure data from European countries clearly illustrates the growing prevalence of this new class of pre-precursors. After APAAN became a controlled substance, forensic laboratories began to see the emergence of BMK glycidic acid and its derivatives. drugsandalcohol.ie Retrospective analysis of amphetamine samples in a German profiling database revealed that the specific markers for glycidate precursor use began appearing in 2016, with a significant increasing trend thereafter. researchgate.netnih.gov This analytical data confirms that clandestine producers are actively replacing APAAN with glycidic acid derivatives. researchgate.netnih.gov
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has tracked seizures of these substances, providing quantitative evidence of their importance in the European drug market.
Table 2: EU Seizures of Glycidic Derivatives of BMK
| Year | Quantity Seized (kg) | Source |
|---|---|---|
| 2016 | 3,290 | europa.eu |
| 2021 | 737 | europa.eu |
The significant quantity seized in 2016 highlights the rapid uptake of this pre-precursor. In response to the clear threat posed by these substances, the European Union officially scheduled BMK glycidic acid and BMK methyl glycidate as Category 1 drug precursors, subjecting them to the strictest control measures. legislation.gov.uk
Development of Forensic Signatures for Pre-precursor Derivations
A forensic signature is a characteristic chemical profile that allows forensic chemists to deduce information about the raw materials and production methods used for a particular illicit drug sample. The identification of the unique set of impurities resulting from the use of BMK glycidic acid derivatives has enabled the development of a specific forensic signature for this synthesis route. researchgate.netnih.gov
This signature is defined by the presence of phenyl-1-propanone (P1P) and its subsequent Leuckart reaction products, N-(1-phenylpropyl)formamide and 1-phenylpropan-1-amine. researchgate.netnih.gov By screening seized amphetamine samples for these three marker compounds, forensic laboratories can determine if the drug was produced using the glycidate pathway. nih.gov This capability is a crucial component of forensic intelligence. nih.gov
The development of such signatures allows authorities to:
Track the diffusion of new synthesis methods: By retrospectively searching databases of previously analyzed samples, the emergence and spread of the glycidate method can be mapped. researchgate.netnih.gov
Link different drug seizures: Samples sharing the same impurity profile may originate from the same production batch.
Strengthen criminal investigations: Providing scientific proof of the specific chemicals used can be valuable evidence in prosecutions. nih.gov
Inform policy and scheduling decisions: The confirmation that a new, unscheduled chemical is being widely used for illicit drug production provides the evidence base needed for legislative action. nih.govunodc.org
This proactive approach, where forensic science identifies and characterizes new trends in illicit synthesis, is essential for keeping pace with the dynamic and adaptive nature of organized drug crime. nih.govojp.gov
Table of Mentioned Compounds
Table 3: Chemical Compound Names
| Common Name / Abbreviation | Chemical Name |
|---|---|
| BMK Glycidic Acid | 2-methyl-3-phenyl-2-oxiranecarboxylic acid |
| BMK Glycidic Acid (sodium salt) | 2-methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt |
| BMK / P2P | Benzyl methyl ketone / Phenyl-2-propanone mdpi.comukm.my |
| Amphetamine | (RS)-1-phenylpropan-2-amine |
| Methamphetamine | (S)-N-methyl-1-phenylpropan-2-amine |
| APAAN | α-phenylacetoacetonitrile nih.govgtfch.org |
| P1P | Phenyl-1-propanone researchgate.netnih.gov |
| N-(1-phenylpropyl)formamide | N-(1-phenylpropyl)formamide researchgate.netnih.gov |
| 1-phenylpropan-1-amine | 1-phenylpropan-1-amine researchgate.netnih.gov |
| BMK methyl glycidate | Methyl 2-methyl-3-phenyloxirane-2-carboxylate legislation.gov.uk |
Regulatory Frameworks and Their Implications for Academic Research of Precursor Chemicals
International and National Control Regimes Pertaining to Precursor Substances (e.g., UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988)
The cornerstone of international precursor chemical control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . incb.orgunodc.org This treaty provides a comprehensive framework for combating drug trafficking, including measures to prevent the diversion of chemicals used in illicit drug production. incb.orgunodc.org Article 12 of the Convention is central to this effort, establishing two categories of controlled precursor substances, detailed in Table I and Table II. chemsafetypro.comstate.govstate.gov
Substances in Table I are considered more critical for illicit drug manufacturing, and thus are subject to more stringent controls than those in Table II. chemsafetypro.com The Convention mandates that signatory nations monitor the international trade of these listed chemicals, requiring information sharing between countries and with the International Narcotics Control Board (INCB). state.govstate.gov The INCB is an independent body responsible for monitoring the implementation of UN international drug control conventions. state.gov
Table 1: Substances Under International Control by the 1988 UN Convention This table is based on the lists provided by the UN and may be updated periodically.
| Table I | Table II |
| Acetic anhydride | Acetone |
| N-Acetylanthranilic acid | Anthranilic acid |
| Ephedrine | Diethyl ether |
| Ergometrine | Hydrochloric acid |
| Ergotamine | Methyl ethyl ketone |
| Isosafrole | Piperidine |
| Lysergic acid | Sulphuric acid |
| 3,4-Methylenedioxyphenyl-2-propanone (PMK) | Toluene |
| Norephedrine | |
| Phenylacetic acid | |
| Phenyl-2-propanone (P2P) or BMK | |
| alpha-Phenylacetoacetonitrile (APAAN) | |
| Piperonal | |
| Potassium permanganate | |
| Pseudoephedrine | |
| Safrole | |
| Salts of all Table I substances are also controlled. | Salts of hydrochloric acid and sulphuric acid are excluded. |
| Source: UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. chemsafetypro.com |
While BMK Glycidic Acid itself is not explicitly listed in the primary tables of the 1988 Convention, it is what is known as a "designer precursor" or "pre-precursor"—a compound created to circumvent existing laws. incb.org Recognizing this trend, international bodies and national governments have moved to control these alternative chemicals. The European Union, for instance, has included BMK glycidic acid and its methyl ester in Category 1 of its precursor regulations, subjecting them to the strictest controls. europa.euincb.org This move was a response to the frequent use of these substances in the illicit manufacture of amphetamines within the Union. europa.eu Similarly, the INCB has recently proposed adding series of related precursors of amphetamine and methamphetamine to the tables of the 1988 Convention, citing a significant rise in seizures of compounds like P-2-P methyl glycidic acid. incb.org
National governments implement these international mandates through their own legislation. In India, the Narcotic Drugs and Psychotropic Substances (Regulation of Controlled Substances) Order requires strict record-keeping and reporting for a list of specified precursor chemicals. narcoticsindia.nic.in The United States also controls precursor chemicals through the Controlled Substances Act, which includes provisions for adding new chemicals to the control lists as they emerge in illicit manufacturing. incb.org These national frameworks often require licensing for the import, export, manufacture, and trade of controlled precursors. state.govstate.gov
Implications of Precursor Scheduling on Academic Synthesis and Analytical Research
The scheduling of chemicals like BMK Glycidic Acid (sodium salt) has profound implications for academic research. While essential for preventing illicit drug production, these regulations can create significant hurdles for legitimate scientific inquiry. The primary purpose of BMK Glycidic Acid (sodium salt) in a legitimate context is as an analytical reference standard for forensic and research applications. glpbio.comcaymanchem.combertin-bioreagent.com Forensic laboratories require these standards to accurately identify substances seized in illicit drug labs, while academic researchers may use them to develop new analytical techniques or study the metabolism and detection of novel psychoactive substances.
The classification of a chemical as a controlled precursor means that its acquisition and use by research institutions become tightly restricted. Academic laboratories and scientists must often navigate a complex web of licensing and registration requirements with national regulatory bodies, such as the Drug Enforcement Administration (DEA) in the United States. berkeley.edu Suppliers of these chemicals will only sell to licensed labs or qualified academic institutions, and may require extensive documentation before fulfilling an order. bertin-bioreagent.com
This regulatory burden can lead to several challenges for researchers:
Increased Costs and Delays: The process of obtaining the necessary licenses and permits can be time-consuming and expensive, delaying research projects.
Barriers to Innovation: The difficulty in acquiring precursor chemicals can stifle research into new analytical methods and forensic tools. Studies on the effectiveness of precursor chemical regulations have shown they can impact illicit drug markets, but they also highlight the constant adaptation by illicit producers, necessitating ongoing research and development in the forensic sciences. nih.govnih.govresearchgate.net
Complex Sourcing: Researchers must find suppliers who are authorized to handle and distribute controlled substances, limiting their procurement options.
Administrative Overhead: The stringent record-keeping and security requirements add a significant administrative load on research staff, diverting resources from core scientific activities.
Despite these challenges, the availability of analytical standards for controlled substances is crucial. Without them, law enforcement and public health officials would be less equipped to identify and respond to emerging trends in illicit drug manufacturing.
Strategies for Compliance and Documentation in Research Institutions Handling Controlled Precursors
To conduct research with controlled precursors like BMK Glycidic Acid (sodium salt) while adhering to legal and ethical standards, research institutions must implement robust compliance and documentation strategies. These strategies are essential for ensuring that controlled substances are not diverted and for passing audits by regulatory agencies. umich.edu
Key components of a comprehensive compliance program include:
Licensing and Registration: The principal investigator (PI) must typically obtain the appropriate research licenses from state and federal authorities. umich.edu This process often involves background checks for all personnel who will have access to the controlled substances. berkeley.edu
Secure Storage: Controlled precursors, particularly those in the most restrictive categories (like UN Table I or EU Category 1), must be stored in a highly secure location. gla.ac.uk This usually means a locked, purpose-built safe or cabinet with strictly limited access. Records must be kept of who accesses the storage area and when.
Meticulous Record-Keeping: Documentation is the cornerstone of compliance. northwestern.edu Institutions must maintain precise, up-to-date records of the entire lifecycle of the chemical, from acquisition to disposal. This includes:
Acquisition Records: Purchase orders, shipping invoices, and supplier details.
Inventory Logs: An accurate, real-time log of the amount of substance on hand. A physical inventory must be conducted periodically (e.g., biennially as required by some regulations). berkeley.edu
Usage Logs: Detailed records of every experiment, including the date, the name of the researcher, the amount of substance used, and the purpose of the experiment.
Disposal Records: Documentation proving that any unused or waste material was disposed of according to regulatory guidelines.
Personnel Management: Only authorized and properly trained individuals should handle controlled precursors. berkeley.edu Institutions must maintain a current list of authorized personnel and ensure they have received specific training on security, record-keeping, and safe handling procedures. umich.edu
Standard Operating Procedures (SOPs): Detailed SOPs should be developed and followed for all activities involving controlled substances. gla.ac.uk These documents provide clear instructions and ensure consistency in handling, storage, and documentation.
Regular Audits: Internal audits and inspections should be conducted regularly to ensure that all procedures are being followed correctly and that records are accurate. berkeley.eduyoutube.com This proactive approach helps identify and correct any compliance gaps before they are discovered during an official regulatory inspection.
Table 2: Key Compliance Strategies for Handling Controlled Precursors in Research
| Compliance Area | Strategy |
| Authorization | Obtain and maintain all required federal and state licenses for the principal investigator and the specific research project. umich.edu |
| Personnel Screening | Conduct background checks and ensure all individuals with access are formally authorized and trained. berkeley.edu |
| Security & Storage | Store substances in a securely locked, immovable cabinet or safe with access limited to authorized personnel only. gla.ac.uk |
| Inventory Management | Maintain perpetual inventory logs and conduct regular physical reconciliations (e.g., biennially). berkeley.edu |
| Documentation | Keep meticulous, contemporaneous, and accurate records of acquisition, use, and disposal. Follow ALCOA+ principles. youtube.com |
| Disposal | Use approved methods for the disposal of controlled substance waste and maintain complete records of the process. berkeley.edu |
| Reporting | Immediately report any significant loss or theft to the relevant institutional officials and regulatory agencies. umich.edu |
By implementing these strategies, research institutions can navigate the complex regulatory environment surrounding precursor chemicals, enabling vital scientific research while upholding their legal and ethical obligations to prevent chemical diversion.
Q & A
Q. What are the optimal solubility and storage conditions for BMK Glycidic Acid (sodium salt) in experimental setups?
BMK Glycidic Acid (sodium salt) dissolves in DMF (5 mg/mL), DMSO (20 mg/mL), and PBS pH 7.2 (10 mg/mL). For long-term stability, store at -80°C (6 months) or -20°C (1 month). To enhance solubility, heat the solution to 37°C and sonicate. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .
Q. How should researchers prepare stock solutions for in vitro or in vivo studies?
- DMSO母液配制 : Dissolve 1–10 mg of the compound in 100–1,000 µL DMSO to achieve 1–10 mg/mL concentrations. Ensure clarity before adding co-solvents like PEG300 or Tween 80.
- 体内配方 : Follow sequential solvent addition (e.g., DMSO → PEG300 → Tween 80 → ddH2O) to maintain solubility. Physical methods (vortexing, sonication) are critical for dissolving hydrophobic batches .
Q. What is the role of BMK Glycidic Acid (sodium salt) in forensic and synthetic chemistry research?
This compound is a controlled precursor for synthesizing phenylacetone (P2P), which is used in illicit methamphetamine production. Its high purity (>98%) and standardized analytical data make it essential for forensic identification and pathway validation .
Advanced Research Questions
Q. How do researchers address contradictions in reported synthetic pathways for BMK Glycidic Acid (sodium salt)?
Discrepancies in synthesis methods (e.g., glycidic ester condensation vs. direct oxidation) require comparative kinetic studies. For example, Kuroyan et al. (1983) demonstrated oxirane ring-opening mechanisms under acidic conditions, which influence by-product formation. Validate pathways using NMR or HPLC to track intermediates .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of BMK Glycidic Acid (sodium salt)?
Q. What are the challenges in scaling up BMK Glycidic Acid synthesis while minimizing by-products?
Glycidic ester condensation often yields side products like α,β-unsaturated ketones. Optimize reaction conditions (e.g., temperature ≤ 40°C, controlled pH) and employ purification techniques such as recrystallization or column chromatography. Batch consistency requires strict control of sodium hydroxide stoichiometry .
Q. How does the sodium salt form influence the compound’s reactivity compared to the free acid?
The sodium salt enhances aqueous solubility, facilitating reactions in polar solvents. However, the carboxylate group may reduce electrophilicity in nucleophilic ring-opening reactions. Comparative studies using free acid (CAS 80532-66-7) are recommended to assess salt-specific effects .
Q. What methodologies resolve low yields in oxirane ring-opening reactions involving BMK Glycidic Acid?
Low yields arise from steric hindrance at the 2-methyl-3-phenyl substituents. Use catalytic acid (e.g., HSO) or nucleophiles (e.g., amines) to accelerate ring opening. Monitor reaction progress via TLC or in situ IR spectroscopy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
